![molecular formula C16H11Cl2N3O3S B2659256 methyl 3-[4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate CAS No. 439112-23-9](/img/structure/B2659256.png)
methyl 3-[4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-[4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate” is a chemical compound with the CAS Number: 439112-23-9 . It has a molecular weight of 397.26 .
Molecular Structure Analysis
The InChI code for this compound is1S/C16H12Cl2N3O3S/c1-8-13 (14 (22)10-4-3-9 (17)7-11 (10)18)19-20-21 (8)12-5-6-25-15 (12)16 (23)24-2/h3-7,25H,1-2H3 . This code represents the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound has a molecular weight of 397.26 . It is stored at a temperature of 28 C .Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Transformations
- New Routes to Heterocyclic Compounds : Research has explored the synthesis of heterocyclic compounds through reactions with methyl 3-hydroxythiophene-2-carboxylate derivatives, showcasing methodologies for constructing complex molecules with potential applications in drug development and materials science (Corral & Lissavetzky, 1984).
- Innovations in Functionalized Thiophene Synthesis : Studies have demonstrated the synthesis of substituted thiophenes with potential applications in the development of novel organic compounds for various industrial applications, including pharmaceuticals and agrochemicals (Hull et al., 2007).
Materials Science and Engineering
- Development of Metal-Organic Frameworks (MOFs) : Research on the functionalization of microporous lanthanide-based metal-organic frameworks with methyl-substituted thiophene groups has been conducted, highlighting their potential use in gas adsorption, sensing activities, and magnetic properties, which are critical for applications in catalysis, environmental monitoring, and information storage technologies (Wang et al., 2016).
- Polymer Solar Cells : A study has synthesized a wide-bandgap polymer incorporating methyl thiophene carboxylate for use in fullerene-free polymer solar cells, demonstrating high efficiency and long-term performance stability, which is vital for advancing renewable energy technologies (Park et al., 2017).
Biological Applications
- Antibacterial Activity : The synthesis and biological evaluation of thiophene derivatives, including structures related to methyl 3-[4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate, have been assessed for antibacterial activities. These studies contribute to the ongoing search for new antibacterial agents to combat resistant bacterial strains (Goswami et al., 1984).
- Assessment of Genotoxic and Carcinogenic Potentials : Investigations into the genotoxic and carcinogenic potentials of 3-aminothiophene derivatives, including methyl 3-amino-4-methylthiophene-2-carboxylate, provide insights into their safety profiles, which is essential for their use in pharmaceuticals and other products (Lepailleur et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 3-[4-(2,4-dichlorobenzoyl)-5-methyltriazol-1-yl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O3S/c1-8-13(14(22)10-4-3-9(17)7-11(10)18)19-20-21(8)12-5-6-25-15(12)16(23)24-2/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNKISNTNVXMDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=C(SC=C2)C(=O)OC)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3-chloro-4-fluorophenyl)methyl]acetamide](/img/structure/B2659175.png)
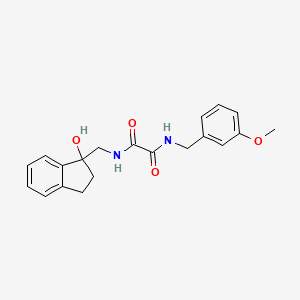
![N-[5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B2659181.png)


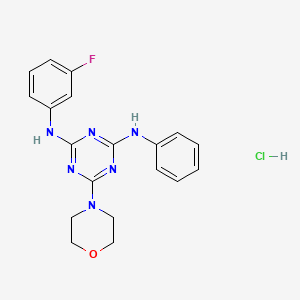
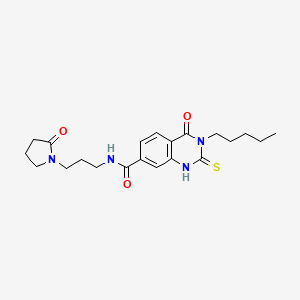
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2659187.png)
![2-{[(2-aminoethyl)sulfanyl]methyl}quinazolin-4(3H)-one](/img/structure/B2659188.png)
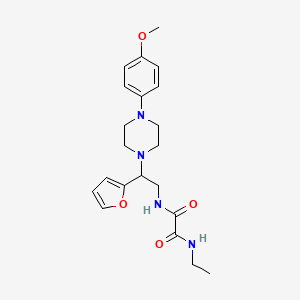
![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2659191.png)
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-((3-methylquinoxalin-2-yl)thio)ethanone](/img/structure/B2659192.png)
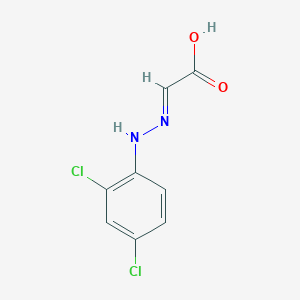
![3-[3-(1,5-Dimethylpyrazol-4-yl)phenyl]piperazin-2-one](/img/structure/B2659195.png)